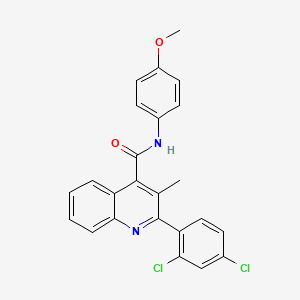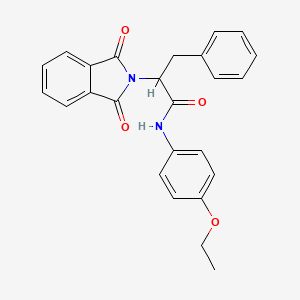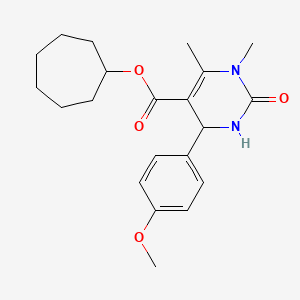![molecular formula C23H27N3O3 B5143664 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5143664.png)
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as MEOP or MEOP-BPO, and it has been found to have a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of MEOP-BPO involves its ability to bind to and modulate the activity of certain proteins and enzymes in the body. This compound has been found to bind to the ATP-binding site of certain enzymes, which can lead to the inhibition of their activity. MEOP-BPO has also been found to bind to certain receptors in the body, which can modulate the activity of certain neurotransmitters and signaling pathways.
Biochemical and Physiological Effects
MEOP-BPO has a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. This compound has been found to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. MEOP-BPO has also been found to modulate the activity of certain neurotransmitters in the brain, which can have a range of physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MEOP-BPO in lab experiments is its ability to selectively bind to and modulate the activity of certain proteins and enzymes. This compound can be used to study the effects of specific enzymes and signaling pathways on various biological processes. However, one of the limitations of using MEOP-BPO is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of MEOP-BPO. One potential area of research is the development of new analogs of this compound that have improved binding affinity and selectivity for specific enzymes and receptors. Another area of research is the study of the physiological effects of MEOP-BPO in vivo, as most of the current research has been conducted in vitro. Finally, MEOP-BPO could be studied for its potential applications in the treatment of various diseases, including cancer and neurological disorders.
Méthodes De Synthèse
The synthesis of MEOP-BPO involves several steps, including the reaction of 2-(2-phenylethyl)phenol with phosgene to form 2-(2-phenylethyl)phenyl chloroformate. This intermediate is then reacted with 4-(2-methoxyethyl)piperazine and sodium hydride to form MEOP-BPO. The synthesis of this compound is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
MEOP-BPO has been used extensively in scientific research due to its ability to bind to and modulate the activity of certain proteins and enzymes in the body. This compound has been studied for its potential applications in cancer research, as it has been found to inhibit the growth and proliferation of cancer cells in vitro. MEOP-BPO has also been studied for its potential use in the treatment of neurological disorders, as it has been found to modulate the activity of certain neurotransmitters in the brain.
Propriétés
IUPAC Name |
[4-(2-methoxyethyl)piperazin-1-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-28-16-15-25-11-13-26(14-12-25)23(27)19-8-9-21-20(17-19)24-22(29-21)10-7-18-5-3-2-4-6-18/h2-6,8-9,17H,7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDICHUGRISGBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)OC(=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(2-Methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)

![[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5143613.png)

![9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5143628.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5143641.png)
![2-hydroxy-N'-isopropyl-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzohydrazide](/img/structure/B5143649.png)


![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)